

The Chemical Landscape of VU6067416: A Technical Guide for Researchers

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Compound of Interest

Compound Name: VU6067416

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Nashville, TN – A comprehensive technical guide on **VU6067416**, a potent and selective serotonin 5-HT₂ receptor agonist, has been compiled to serve as a critical resource for researchers, scientists, and professionals in the field of drug development. This guide details the chemical structure, physicochemical and biological properties, and the underlying signaling pathways of **VU6067416**, positioning it as a significant tool for neuroscience research.

Chemical Structure and Physicochemical Properties

VU6067416, with the IUPAC name 3-(1,2,5,6-tetrahydropyridin-3-yl)-5-bromo-1H-indazole, is classified as an indazolethylamine and tetrahydropyridinylindazole derivative.^[1] Its chemical structure is characterized by a bromo-substituted indazole core linked to a tetrahydropyridine moiety.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ BrN ₃	^[1]
Molar Mass	278.153 g·mol ⁻¹	^[1]
IUPAC Name	3-(1,2,5,6-tetrahydropyridin-3-yl)-5-bromo-1H-indazole	^[1]

Biological Properties and In Vitro Pharmacology

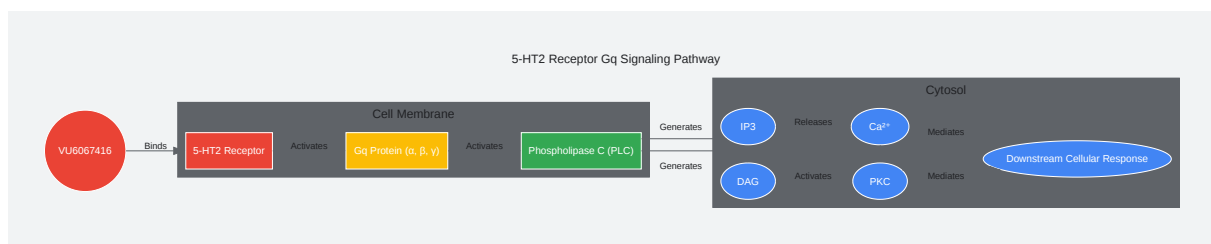
VU6067416 is a potent agonist for the 5-HT2 family of serotonin receptors. It demonstrates full agonism at the 5-HT2B receptor and partial agonism at the 5-HT2A and 5-HT2C receptors.^[1] The in vitro pharmacological profile of **VU6067416** has been characterized through calcium mobilization assays in cell lines expressing human 5-HT2 subtypes.

Assay	5-HT2A	5-HT2B	5-HT2C
EC50 (nM)	130	1.8	120
Emax (%)	78	100	79
Assay Type	Calcium Mobilization	Calcium Mobilization	Calcium Mobilization
Cell Line	CHO	HEK293	CHO

Data sourced from Jayakodiarachchi N, et al. ACS Med Chem Lett. 2024.

Signaling Pathways

As an agonist of the 5-HT2 receptor family, **VU6067416** elicits its effects through the activation of the Gq/G11 signaling cascade. This pathway is initiated by the binding of the agonist to the receptor, leading to a conformational change and the subsequent activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.



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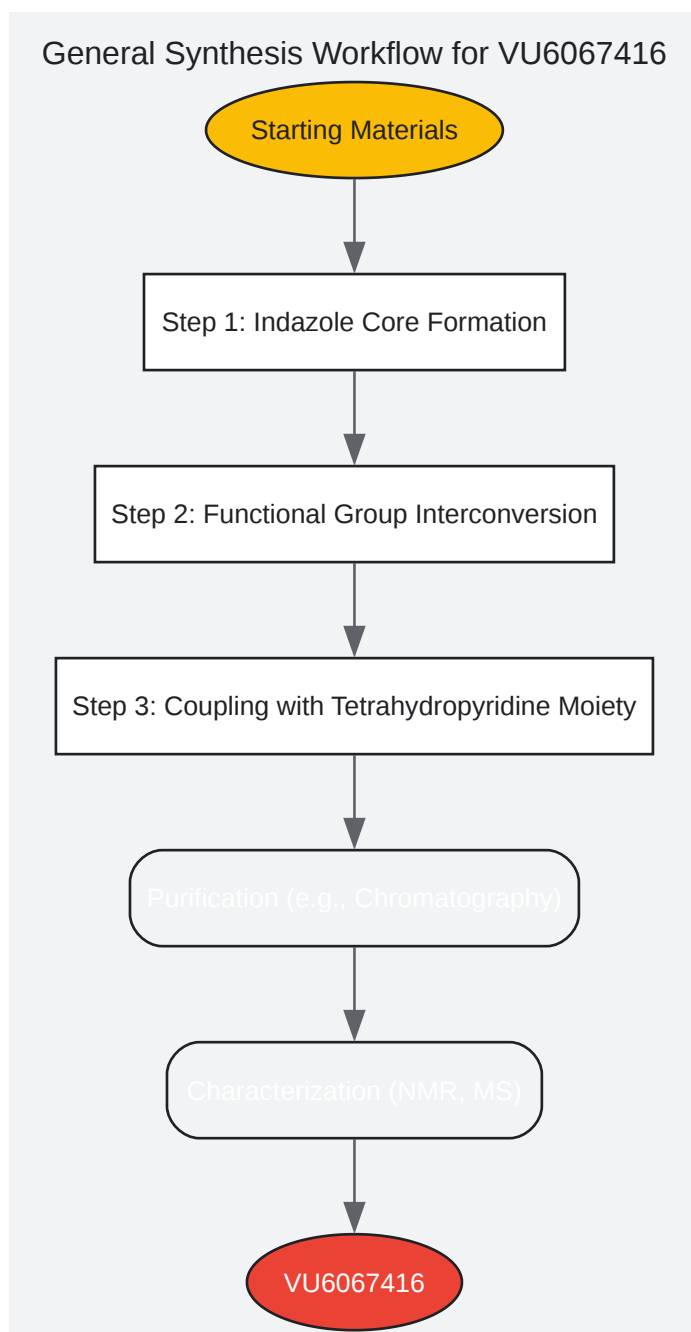
5-HT2 Receptor Gq Signaling Pathway

Experimental Protocols

The characterization of **VU6067416** involved several key experimental procedures. The following outlines the general methodologies employed.

Synthesis of VU6067416

A detailed synthesis protocol for **VU6067416** is described in the primary literature. The general workflow involves a multi-step synthetic route starting from commercially available precursors, culminating in the formation of the final indazole-tetrahydropyridine product.



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General Synthesis Workflow

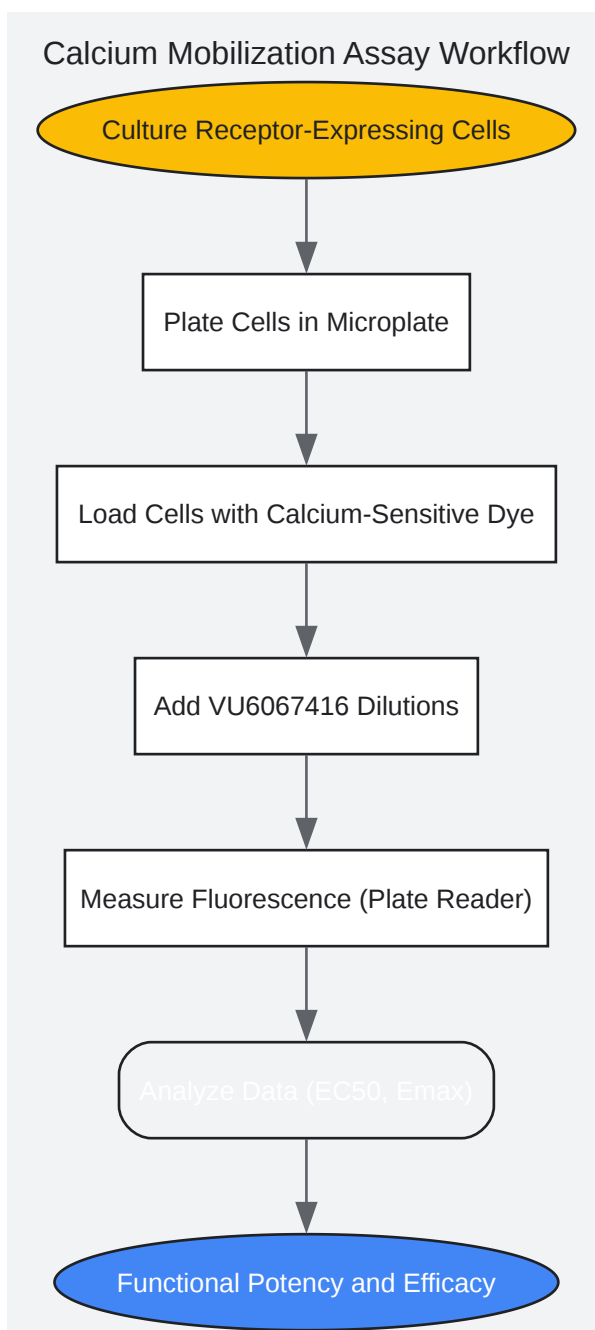
In Vitro Pharmacology: Calcium Mobilization Assay

The functional activity of **VU6067416** at the 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C} receptors was determined using a calcium mobilization assay in stably transfected cell lines.

Principle: Activation of Gq-coupled receptors, such as the 5-HT2 subtypes, leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.

General Procedure:

- Cell Culture: CHO or HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
- Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
- Compound Addition: Serial dilutions of **VU6067416** are prepared and added to the wells.
- Signal Detection: The fluorescence intensity in each well is measured over time using a plate reader capable of kinetic fluorescence measurements.
- Data Analysis: The increase in fluorescence, corresponding to the calcium response, is plotted against the concentration of **VU6067416** to determine the EC50 and Emax values.



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Calcium Mobilization Assay Workflow

Conclusion

VU6067416 represents a valuable research tool for investigating the roles of the 5-HT₂ receptor subtypes in various physiological and pathological processes. Its high potency at the 5-HT_{2B} receptor, coupled with its activity at 5-HT_{2A} and 5-HT_{2C} receptors, provides a unique

pharmacological profile for further exploration. This technical guide serves as a foundational resource for scientists working with this compound, facilitating reproducible and well-informed research endeavors.

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References

- 1. pubs.acs.org [pubs.acs.org]
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